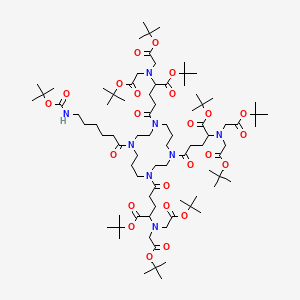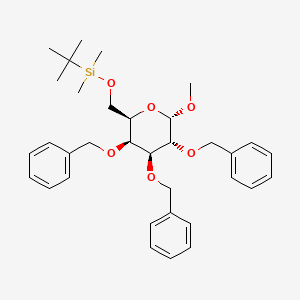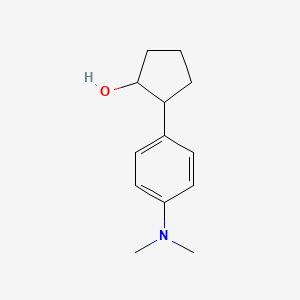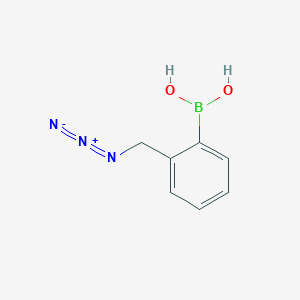
2-(Azidomethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Azidomethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an azidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Azidomethyl)phenyl)boronic acid typically involves the bromination of tolylboronic acids followed by azidation. The process begins with the bromination of ortho, meta, or para tolylboronic acids using N-bromosuccinimide (NBS) as a brominating agent. This step yields bromomethylphenylboronic acids. The subsequent reaction with sodium azide (NaN3) in dry dimethylformamide (DMF) produces (azidomethyl)phenylboronic acids .
Industrial Production Methods
While specific industrial production methods for (2-(Azidomethyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(2-(Azidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as ethanol or water.
Reduction: Reducing agents like triphenylphosphine (PPh3) or hydrogen gas (H2) with a suitable catalyst.
Major Products
Substitution: Formation of azido derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
(2-(Azidomethyl)phenyl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (2-(Azidomethyl)phenyl)boronic acid primarily involves its reactivity through the boronic acid and azido groups. The boronic acid group can form reversible covalent bonds with diols, making it useful in sensing and separation applications. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes . These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications.
Comparison with Similar Compounds
Similar Compounds
- (3-(Azidomethyl)phenyl)boronic acid
- (4-(Azidomethyl)phenyl)boronic acid
- (2-(Bromomethyl)phenyl)boronic acid
Uniqueness
(2-(Azidomethyl)phenyl)boronic acid is unique due to the ortho position of the azidomethyl group relative to the boronic acid. This positioning can influence the compound’s reactivity and interactions compared to its meta and para counterparts. Additionally, the presence of both azido and boronic acid groups provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
[2-(azidomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4,12-13H,5H2 |
InChI Key |
IFFLMFXJZGJEKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN=[N+]=[N-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
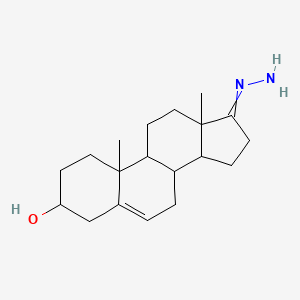
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
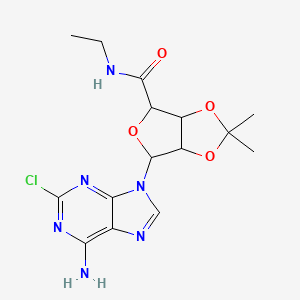
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
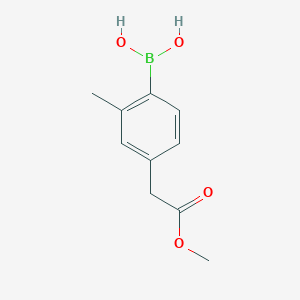
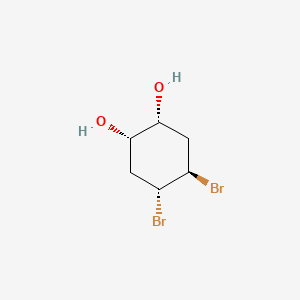
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
